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molecular formula C9H12BrNS B7870992 5-Bromo-2-(butylsulfanyl)pyridine

5-Bromo-2-(butylsulfanyl)pyridine

Cat. No. B7870992
M. Wt: 246.17 g/mol
InChI Key: ZDHVWQYNEUEFLG-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A mixture of 5-bromo-2-chloro-pyridine (2.0 g), 1-butanethiol (1.3 mL), cesium carbonate (4.5 g) and DMF (5 mL) was heated to 60° C. for 3 hours. The mixture was diluted with water and extracted three times with EA. The combined organic phases were washed with brine, dried (Na2SO4) and concentrated to provide the subtitle compound. MS ESI+: m/z=246 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](Cl)=[N:6][CH:7]=1.[CH2:9]([SH:13])[CH2:10][CH2:11][CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:13][CH2:9][CH2:10][CH2:11][CH3:12])=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CCC)S
Name
cesium carbonate
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EA
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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